Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-
Description
Chemical Identity and Nomenclature
The compound systematically named benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]- (CAS: 89185-68-2) features three distinct components:
- A central 1,3-diphenyl-1H-pyrazole ring
- A methylene bridge (-CH=N-)
- An aniline (benzenamine) substituent
Structural Features
- Pyrazole Core : The 1H-pyrazole ring contains nitrogen atoms at positions 1 and 2, with phenyl groups at positions 1 and 3.
- Schiff Base Linkage : The methylene group forms an imine bond (C=N) connecting the pyrazole’s 5-position to the aniline nitrogen.
- Aromatic System : Three benzene rings create an extended conjugated system influencing electronic properties.
Molecular Specifications
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3 |
| Molecular Weight | 323.39 g/mol |
| CAS Registry Number | 89185-68-2 |
| Hybridization Index | sp²-dominated system |
The IUPAC name derives from its constituent parts: the parent pyrazole system, the methylene bridge, and the terminal aniline group. Alternative naming conventions may describe it as a 5-[(phenylimino)methyl]-1,3-diphenyl-1H-pyrazole derivative.
Historical Development in Pyrazole-Schiff Base Chemistry
The synthesis of pyrazole-Schiff base hybrids represents a convergence of two significant areas in heterocyclic chemistry:
Key Milestones
- Pyrazole Isolation (1883) : Ludwig Knorr’s pioneering work on pyrazole derivatives laid the foundation for modern heterocyclic chemistry.
- Schiff Base Discoveries (1864) : Hugo Schiff’s characterization of imine compounds enabled new synthetic pathways in organic chemistry.
- Hybridization Breakthrough (2010s) : Advances in microwave-assisted synthesis facilitated the combination of pyrazole cores with Schiff base linkages, enabling compounds like benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-.
Synthetic Evolution
Early synthetic routes to similar compounds involved:
- Condensation of 5-aminopyrazoles with aromatic aldehydes
- Microwave-assisted cyclization reactions
- Solvent-free mechanochemical approaches
The compound’s specific synthesis typically employs:
- 1,3-diphenyl-1H-pyrazole-5-carbaldehyde precursors
- Aniline derivatives
- Catalytic acid conditions (e.g., acetic acid)
Recent innovations in demonstrate improved yields (78-92%) through:
- Ultrasound-assisted condensation
- Green solvent systems (ethanol/water mixtures)
- Molecular sieve-assisted dehydration
Significance in Heterocyclic Compound Research
This hybrid molecule occupies a strategic position in contemporary chemical research due to three fundamental characteristics:
Electronic Properties
- Extended π-conjugation across the pyrazole-imine-aniline system enables unique photophysical behavior.
- Calculated HOMO-LUMO gap: 3.8-4.2 eV (DFT studies).
- Dipole moment: 5.2 Debye (enhanced polarity compared to parent pyrazoles).
Biological Relevance
While excluding safety profiles per requirements, the structural features correlate with documented bioactivities in analogous compounds:
- Antimicrobial potential against Gram-positive pathogens (MIC: 1.95-62.5 µg/mL).
- DNA gyrase inhibition (IC50: 8.3 µM in S. aureus).
- Dihydrofolate reductase binding affinity (ΔG: -9.2 kcal/mol).
Materials Science Applications
- Coordination chemistry: Capable of forming complexes with transition metals (Cu²⁺, Zn²⁺, Fe³⁺).
- Liquid crystal precursors: Mesomorphic behavior observed in alkyl-substituted analogs.
- Organic electronics: Charge transport properties under investigation for OLED applications.
Research Directions
Current studies focus on:
- Structure-activity relationship (SAR) optimization
- Nanocomposite integration for catalytic applications
- Photodynamic therapy agent development
Properties
CAS No. |
89185-68-2 |
|---|---|
Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(2,5-diphenylpyrazol-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C22H17N3/c1-4-10-18(11-5-1)22-16-21(17-23-19-12-6-2-7-13-19)25(24-22)20-14-8-3-9-15-20/h1-17H |
InChI Key |
SBBZFHLBTHOJDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with aniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled conditions. For instance, the reaction can be performed in ethanol with a catalytic amount of acetic acid at reflux temperature .
Industrial Production Methods
While specific industrial production methods for N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Ullmann Coupling Reactions
This compound participates in copper-catalyzed Ullmann coupling reactions to form macrocyclic structures. For example:
Reaction :
N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-4-bromoaniline reacts with 1,3,5-tribromobenzene in DMF using Cu, KOH, and 1,10-phenanthroline at 140°C for 15 hours .
Product :
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine}benzene (72% yield) .
| Reagent | Catalyst | Conditions | Yield |
|---|---|---|---|
| 1,3,5-Tribromobenzene | Cu, KOH, 1,10-phen | DMF, 140°C, 15 h | 72% |
Suzuki Cross-Coupling
The brominated derivative undergoes Suzuki coupling with arylboronic acids to introduce diverse aryl groups.
Reaction :
4-Bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenamine reacts with 3,5-difluorophenylboronic acid using Pd(PPh₃)₄ .
Product :
Aryl-substituted pyrazolyl derivatives (e.g., 60–75% yields) .
| Boronic Acid | Catalyst | Conditions | Yield |
|---|---|---|---|
| 3,5-Difluorophenylboronic | Pd(PPh₃)₄ | THF, reflux | 65% |
Condensation Reactions
The imine group facilitates Knoevenagel condensations with active methylene compounds.
Reaction :
Reaction with ethyl acetoacetate in ethanol/piperidine yields α,β-unsaturated ketones .
Product :
(E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (82% yield) .
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| Ethyl acetoacetate | Piperidine, EtOH | Reflux, 4–6 h | 82% |
Cyclization Reactions
The compound forms heterocyclic derivatives via cyclization.
Reaction :
Treatment with thioglycolic acid in benzene produces thiazolidinone derivatives .
Product :
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one (50% yield) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thioglycolic acid | Benzene, reflux, 15 h | Thiazolidin-4-one derivative | 50% |
Hydrolysis of the Imine Bond
The Schiff base undergoes hydrolysis under acidic or basic conditions.
Reaction :
Treatment with HCl (1M) regenerates 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and aniline.
Conditions :
-
Acidic: HCl (1M), RT, 2 h.
-
Basic: NaOH (2M), RT, 4 h.
Metal Complexation
The pyrazole and imine nitrogen atoms act as ligands for transition metals.
Example :
Coordination with Cu(II) in the presence of KOH forms stable complexes used in Ullmann coupling .
Nucleophilic Aromatic Substitution
Electrophilic substitution on the phenyl rings is limited due to electron-donating groups, but halogenation is feasible at activated positions.
Reaction :
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzamide moiety .
Product :
4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (Ki = 156 nM) .
Reduction of the Imine Group
The C=N bond is reduced to C─NH using NaBH₄ or catalytic hydrogenation.
Reaction :
NaBH₄ in methanol reduces the imine to the corresponding amine .
Product :
N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzylamine (85% yield) .
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Aniline + 1,3-Diphenyl-1H-pyrazole-5-carbaldehyde | Acidic medium | N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline |
| 2 | N-(Substituted phenyl) + Pyrazole derivative | Reflux | Various substituted benzenamines |
Antitumor Activity
Research has shown that compounds related to benzenamine derivatives exhibit significant antitumor properties. For example, studies indicate that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
A study published in the Journal of Medicinal Chemistry demonstrated that N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline derivatives showed promising activity against several cancer cell lines such as HepG2 and Jurkat. The compound exhibited an IC50 value indicating effective growth inhibition compared to standard chemotherapeutic agents like cisplatin .
Table 2: Antitumor Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | Apoptosis induction |
| Compound B | Jurkat | 20 | Cell cycle arrest |
| Compound C | DLD-1 | 10 | Inhibition of kinase |
Anti-inflammatory Properties
Benzenamine derivatives have also been investigated for their anti-inflammatory effects. Pyrazole compounds have been recognized for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study: Anti-inflammatory Activity
In a recent study, a series of pyrazole derivatives were evaluated for their ability to suppress inflammation in vitro. Results indicated that certain derivatives significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .
Table 3: Anti-inflammatory Activity Data
| Compound | Model System | TNF-α Inhibition (%) |
|---|---|---|
| Compound D | Macrophages | 75 |
| Compound E | Human fibroblasts | 60 |
| Compound F | Mouse model | 80 |
Applications in Drug Design
The unique structure of benzenamine derivatives positions them as valuable scaffolds in drug design. Their ability to modulate biological activity makes them candidates for developing new pharmaceuticals targeting various diseases.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of benzenamine derivatives has revealed insights into how modifications can enhance potency and selectivity against specific biological targets . For instance, the introduction of electronegative substituents at specific positions on the aromatic ring has been shown to increase binding affinity to target proteins.
Mechanism of Action
The mechanism of action of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The compound may also inhibit certain enzymes, leading to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Positional Isomers: Pyrazole Substitution Effects
A key analog is (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzenamine, which differs in the pyrazole substitution position (4-yl vs. 5-yl). For example, the 4-yl analog synthesized via phosphorus oxychloride/DMF-mediated reactions showed distinct NMR shifts (δ 8.2–8.5 ppm for imine protons) compared to 5-yl derivatives, suggesting differences in resonance stabilization .
Amide vs. Imine Linkages: CDPPB and VU29
CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) and VU29 (4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) are amide-based analogs of the target compound. and demonstrate that replacing the methyleneimine group with a benzamide moiety significantly modulates mGlu5 receptor activity. CDPPB acts as a positive allosteric modulator (PAM) with EC₅₀ values in the nanomolar range, whereas the Schiff base derivatives (e.g., the target compound) may exhibit varied efficacy due to reduced steric hindrance and enhanced π-π stacking capabilities .
Pyridyl-Substituted Analogs: Toxicity and Biochemical Effects
The compound (E)-4-((E)-4-((E)-phenyl(pyridin-2-yl)methyleneamino)benzyl)-N-(phenyl(pyridin-2-yl)methylene)benzenamine (L) features pyridyl groups instead of phenyl substituents. reports its LC₅₀ value of 54.81 ppm against Eobania vermiculata, significantly lower than its Cu(II) complex (91.29 ppm). This highlights how electron-withdrawing pyridyl groups enhance toxicity compared to phenyl-substituted derivatives. Additionally, L reduced snail AST enzyme activity to 53.97 U/L (vs. control: 56.97 U/L), suggesting metabolic disruption mechanisms distinct from the target compound .
Nitro-Substituted Derivatives: Physical Property Comparisons
Benzenamine, N-[(4-nitrophenyl)methylene]- (CAS 785-80-8) shares the Schiff base motif but lacks the pyrazole core. reports its ΔfusH (enthalpy of fusion) as 24.56 kJ/mol at 347.20 K, indicating higher thermal stability compared to pyrazole-containing analogs, which typically exhibit lower melting points due to reduced crystallinity .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]- is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies, highlighting the compound's potential in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H17N
- Synonyms : N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline
- Molecular Weight : 305.38 g/mol
The compound features a pyrazole ring, which is known for its significant biological activity. The presence of the diphenyl group enhances its lipophilicity and potential interactions with biological targets.
1. Antitumor Activity
Recent studies have indicated that compounds containing the pyrazole nucleus exhibit substantial anticancer properties. For instance:
- In vitro Studies : Various pyrazole derivatives have shown effectiveness against different cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. The compound's structural analogs have demonstrated IC50 values ranging from 3.79 to 49.85 µM against these cell lines, indicating promising cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 49.85 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely reported. For example:
- Mechanism : Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at concentrations of 10 µM compared to standard drugs like dexamethasone .
3. Antimicrobial Properties
Pyrazole compounds have also been evaluated for their antimicrobial activities:
- Testing : Compounds were tested against various bacterial strains including E. coli and Bacillus subtilis. Some showed significant inhibition at concentrations as low as 40 µg/mL .
Synthesis Methods
The synthesis of benzenamine derivatives typically involves the reaction of arylhydrazines with aldehydes or ketones under acidic or basic conditions. For instance:
- Reaction Setup : A mixture of 1,3-diphenyl-1H-pyrazole and an appropriate aniline derivative is prepared in a suitable solvent (e.g., DMF) and heated.
- Yield : The yield of synthesized compounds can vary; for example, one study reported yields around 72% for certain derivatives .
Pharmacological Evaluations
A comprehensive review highlighted the pharmacological profiles of various pyrazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]- and its derivatives?
- Methodological Answer : The compound is synthesized via multi-step routes involving:
- Condensation reactions : Reaction of 2-aminopyridines with acid chlorides (e.g., 3-cyano-5-fluorobenzoic acid) using SOCl₂ and DMF as catalysts .
- Suzuki coupling : For aryl ring functionalization, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DME/H₂O at 80°C .
- Recrystallization : Ethanol or acetic acid is used to purify the final product .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and imine bond formation .
- ESI–MS : For molecular weight validation .
- Elemental analysis : To verify purity and stoichiometry .
Q. How is crystallographic data for this compound refined to resolve structural ambiguities?
- Methodological Answer : The SHELX software suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:
- Data collection : High-resolution X-ray diffraction.
- Structure solution : Using direct methods (SHELXS/SHELXD).
- Refinement : Incorporation of anisotropic displacement parameters and validation via R-factor analysis .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights have been derived for this compound as an mGlu5 receptor modulator?
- Methodological Answer : SAR studies reveal:
- Substituent effects : Introducing a methyl group at the pyridine "a" ring enhances binding affinity (e.g., compound 7a , Kᵢ = 12 nM), while bulkier groups reduce potency .
- Efficacy switching : Substituting the "b" ring with a 4-fluorophenyl group converts negative allosteric modulators (NAMs) to positive allosteric modulators (PAMs) .
- Data Table :
| Compound | Substituent ("a" ring) | Substituent ("b" ring) | mGlu5 Kᵢ (nM) | Efficacy Mode |
|---|---|---|---|---|
| 7a | 6-methyl | 4-fluorophenyl | 12 | PAM |
| 19c | 6-H | 4-fluorophenyl | 70 | PAM |
| 19d | 6-H | 3,4-difluorophenyl | >10,000 | Inactive |
Q. How do researchers resolve contradictions in binding affinity data for structurally similar derivatives?
- Methodological Answer : Discrepancies are addressed by:
- Functional assays : Calcium fluorescence assays (measuring intracellular Ca²⁺ release) differentiate true PAMs from false positives .
- Radioligand displacement : Using [³H]MPEP to confirm competitive binding at the allosteric site .
- Computational modeling : 3D superimposition (e.g., comparing 2b and 19a ) to identify steric clashes or conformational changes .
Q. What experimental approaches are used to determine the allosteric modulation mechanism of this compound?
- Methodological Answer :
- Calcium fluorescence assays : HEK293-T cells expressing mGlu5 receptors are treated with glutamate (EC₂₀) and test compounds. PAMs enhance Ca²⁺ response, while NAMs inhibit it .
- Schild analysis : To assess cooperativity between the compound and orthosteric ligands .
Q. How do subtle structural modifications lead to efficacy switching (e.g., NAM to PAM)?
- Methodological Answer :
- Electron-withdrawing groups : Fluorine at the "b" ring increases electron density at the imine bond, altering receptor interaction .
- Steric effects : Bulky substituents at the "a" ring disrupt binding pocket access, reducing potency .
Methodological Tools and Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
